Cas no 391874-88-7 (ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)

Ethyl 2-({5-[2-(trifluoromethyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a trifluoromethylbenzamido group and an ethyl sulfanylacetate moiety. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it useful in medicinal chemistry and agrochemical applications. The thiadiazole ring contributes to its stability and potential bioactivity, while the ester group offers synthetic versatility for further derivatization. This compound is particularly valuable in the development of novel pharmaceuticals or crop protection agents due to its structural complexity and reactivity. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug discovery and material science.
ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate structure
391874-88-7 structure
Product Name:ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
CAS No:391874-88-7
MF:C14H12F3N3O3S2
MW:391.388590812683
CID:6150527
PubChem ID:3583768
Update Time:2025-05-20

ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
    • 391874-88-7
    • ethyl 2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
    • SR-01000006342
    • ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
    • AKOS024578308
    • F0470-0333
    • SR-01000006342-1
    • ethyl 2-({5-[2-(trifluoromethyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
    • Inchi: 1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22)
    • InChI Key: POKLPPGRBAAVRR-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1NC(C1C=CC=CC=1C(F)(F)F)=O)SCC(=O)OCC

Computed Properties

  • Exact Mass: 391.027
  • Monoisotopic Mass: 391.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 135Ų

ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate Pricemore >>

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Additional information on ethyl 2-({5-2-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Ethyl 2-({5-2-(Trifluoromethyl)Benzamido-1,3,4-Thiadiazol-2-Yl}Sulfanyl)Acetate: A Comprehensive Overview

Ethyl 2-({5-2-(Trifluoromethyl)Benzamido-1,3,4-Thiadiazol-2-Yl}Sulfanyl)Acetate is a complex organic compound with the CAS number 391874-88-7. This compound belongs to the class of sulfanyl acetates and features a unique structure that combines a thiadiazole ring with a trifluoromethylbenzamide group. The compound's structure is characterized by a sulfur atom at the center of the thiadiazole ring, which is further substituted by an ethyl ester group and a trifluoromethylbenzamide moiety. This combination makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of Ethyl 2-({5-2-(Trifluoromethyl)Benzamido-1,3,4-Thiadiazol-2-Yl}Sulfanyl)Acetate typically involves multi-step reactions. The starting material is often a thiadiazole derivative, which undergoes substitution or coupling reactions to introduce the trifluoromethylbenzamide group. The final step involves esterification to form the ethyl ester. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for synthesizing this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to improve reaction yields and reduce production costs.

The physical properties of Ethyl 2-({5-2-(Trifluoromethyl)Benzamido-1,3,4-Thiadiazol-2-Yl}Sulfanyl)Acetate include a melting point of approximately 95°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical processes where controlled solubility is required.

One of the most significant applications of this compound lies in its use as an intermediate in pharmaceutical research. The thiadiazole ring is known for its ability to modulate biological activity, making it a valuable component in drug design. Recent studies have explored the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. For example, researchers have reported that Ethyl 2-{[5-(trifluoromethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate exhibits potent inhibitory activity against histone deacetylases (HDACs), which are key targets in cancer therapy.

In addition to its pharmaceutical applications, Ethyl 2-{[5-(trifluoromethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has also been investigated for its potential use in agrochemicals. The trifluoromethyl group imparts stability to the molecule against environmental degradation, making it a promising candidate for herbicide development. Recent field trials have demonstrated that this compound can effectively inhibit the growth of certain weed species without causing significant harm to crops.

The structural versatility of Ethyl 2-{[5-(trifluoromethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate also makes it an attractive candidate for materials science applications. For instance, researchers have explored its use as a precursor for the synthesis of advanced polymers and coatings with tailored properties. The sulfur atom in the thiadiazole ring can act as a cross-linking agent, enabling the formation of robust polymer networks with enhanced mechanical and thermal stability.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of Ethyl 2-{[5-(trifluoromethylbenzamido)-1,3,4-thiadiazol-2-Yl}sulfanyl}Acetate. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the presence of both the trifluoromethyl and sulfanyl groups. These effects influence its reactivity in various chemical transformations and its interactions with biological systems.

In conclusion,Ethyl 2-{[5-(trifluoromethylbenzamido)-1,3,4-thiadiazol-2-Yl}sulfanyl}Acetate (CAS No: 391874887) is a multifaceted compound with diverse applications across different scientific domains. Its unique structure and chemical properties make it an invaluable tool in drug discovery, agrochemical development, and materials science research. As ongoing research continues to uncover new potentials for this compound,it is poised to play an increasingly important role in advancing modern chemistry.

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